molecular formula C7H13NO2 B2709464 4-(2-Hydroxyethyl)piperidin-2-one CAS No. 1781891-30-2

4-(2-Hydroxyethyl)piperidin-2-one

Cat. No.: B2709464
CAS No.: 1781891-30-2
M. Wt: 143.186
InChI Key: YZPVWMSXIZHRSX-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-2-6-1-3-8-7(10)5-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPVWMSXIZHRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781891-30-2
Record name 4-(2-hydroxyethyl)piperidin-2-one
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The Piperidin 2 One Scaffold: a Privileged Structure in Organic Chemistry

The piperidin-2-one motif, a six-membered nitrogen-containing ring with a carbonyl group, is a cornerstone in the field of organic chemistry. rsc.orgresearchgate.netcore.ac.uk This structural unit is a key component in a vast array of natural products and synthetically derived molecules exhibiting significant biological activities. nih.govbiomedpharmajournal.org The inherent reactivity and conformational properties of the piperidin-2-one ring system make it an attractive scaffold for the development of new chemical entities. researchgate.netacs.org

The versatility of the piperidin-2-one scaffold lies in its susceptibility to a variety of chemical transformations. The presence of the lactam functionality (a cyclic amide) allows for modifications at the nitrogen atom, while the carbon backbone can be functionalized at various positions. This adaptability has led to its widespread use in the construction of diverse molecular architectures. sioc-journal.cn Synthetic strategies such as the hetero-Diels-Alder reaction and cascade aza-Michael/Michael cyclization reactions have been effectively employed to construct piperidin-2-one derivatives. researchgate.netsioc-journal.cn

A Look Back: the Synthesis of 4 Substituted Piperidin 2 Ones

The pursuit of 4-substituted piperidin-2-ones as synthetic targets and intermediates has a rich history. Early research in this area was often driven by the desire to create analogues of naturally occurring alkaloids and other biologically active compounds. chemrevlett.com The development of synthetic methods to introduce substituents at the 4-position of the piperidin-2-one ring has been a continuous area of investigation.

Historically, methods such as the Mannich condensation have been instrumental in the synthesis of related piperidin-4-one derivatives, which can serve as precursors to piperidin-2-ones. biomedpharmajournal.orgchemrevlett.com More contemporary approaches have focused on developing more efficient and stereoselective routes to access these valuable intermediates. core.ac.uk The ability to control the stereochemistry at the 4-position is often crucial for the biological activity of the final products, making the development of asymmetric syntheses a key research focus.

Investigating 4 2 Hydroxyethyl Piperidin 2 One: Research Goals and Scope

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The most logical disconnections are of the C-N bond and the C-C bond of the heterocyclic ring, as these represent the key bond-forming reactions in the synthesis.

C-N Bond Disconnection: Breaking the amide bond within the lactam ring leads to a δ-amino acid or its ester equivalent. This precursor, 5-amino-6-hydroxyheptanoic acid, can be cyclized through intramolecular amidation to form the desired piperidin-2-one ring. This approach is a fundamental and widely used strategy for lactam synthesis.

C-C Bond Disconnection: Alternatively, disconnecting a C-C bond in the piperidine (B6355638) ring offers other synthetic pathways. For instance, a disconnection between C3 and C4 could suggest a Michael addition-type reaction where a suitable nitrogen-containing nucleophile adds to an α,β-unsaturated carbonyl compound. Another possibility is a disconnection between C4 and its substituent, which would involve the introduction of the hydroxyethyl (B10761427) group onto a pre-formed piperidin-2-one ring.

Classical Synthetic Routes to Piperidin-2-ones Relevant to the 4-(2-Hydroxyethyl) Motif

Classical methods for the synthesis of piperidin-2-ones have been extensively developed and provide a solid foundation for accessing structures like this compound. These routes primarily involve cyclization reactions to form the δ-lactam ring and transformations of functional groups at appropriate stages of the synthesis.

Cyclization Reactions for δ-Lactam Formation

The formation of the six-membered lactam ring is the cornerstone of piperidin-2-one synthesis. Various cyclization strategies have been employed to achieve this transformation.

Intramolecular amidation is a direct and common method for the synthesis of lactams. This approach involves the cyclization of a linear precursor containing both an amine and a carboxylic acid or its derivative (e.g., an ester). For the synthesis of this compound, this would typically involve a substituted δ-amino acid. The reaction is often promoted by heat or the use of coupling agents to facilitate the formation of the amide bond.

One-pot syntheses integrating amide activation, reduction, and intramolecular nucleophilic substitution have been developed for the efficient construction of piperidines from halogenated amides, offering a mild and metal-free alternative.

Radical cyclizations offer a powerful alternative for the construction of the piperidin-2-one ring system. These reactions involve the generation of a radical species that subsequently cyclizes to form the desired ring. The 6-exo-trig radical cyclization is a particularly relevant approach for the synthesis of substituted piperidin-2-ones. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines with good diastereoselectivity. The choice of the radical initiator and the reaction conditions can significantly influence the stereochemical outcome of the cyclization.

Reductive radical cyclization of 3-(ω-iodoalkylidene)-piperidin-2-ones has also been explored, demonstrating the versatility of radical methods in constructing bicyclic systems containing a piperidin-2-one core.

Functional Group Transformations Preceding Cyclization

In many synthetic routes, the necessary functional groups for the cyclization and the final product are introduced and manipulated prior to the formation of the piperidin-2-one ring. For the synthesis of this compound, this could involve several key transformations.

For example, a common strategy involves the conjugate addition of a protected amino ethanol (B145695) derivative to an α,β-unsaturated ester. The resulting adduct can then be further elaborated. This may include reduction of an ester to an aldehyde, followed by a Wittig reaction to introduce a double bond, and subsequent conversion to a suitable precursor for radical cyclization.

Another approach could involve the hydrogenation of a pyridine (B92270) derivative. For example, 2-(4-pyridyl)ethanol can be hydrogenated using a platinum oxide catalyst to yield 4-(2-hydroxyethyl)piperidine hydrochloride. This piperidine derivative can then be further functionalized to introduce the 2-oxo group.

Modern Approaches in this compound Synthesis

Modern synthetic methods offer more efficient and selective routes to complex molecules like this compound. These approaches often utilize advanced catalytic systems and novel reaction cascades.

Recent advancements in organic synthesis have led to the development of one-pot tandem reactions for the construction of substituted piperidines. For example, a method involving amide activation with triflic anhydride (B1165640), followed by a dehydrative coupling with an alkene and a subsequent reduction-triggered tandem cyclization, has been reported for the synthesis of various piperidine derivatives.

Furthermore, the use of organometallic reagents in Reformatsky-type reactions has been applied to the synthesis of related structures. For instance, the reaction of an iminium salt with methyl bromoacetate (B1195939) can be used to construct the piperidine ring with a hydroxyethyl substituent.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is paramount in modern organic synthesis, particularly for creating specific enantiomers of chiral molecules like this compound. While direct synthesis routes for this exact molecule are not extensively detailed in readily available literature, strategies employed for analogous piperidine and piperidinone structures provide a clear blueprint.

Enantioselective synthesis often begins with a chiral starting material or employs a chiral catalyst to guide the formation of a specific stereoisomer. For piperidine derivatives, methods such as asymmetric hydrogenation of pyridinium (B92312) salts using chiral iridium(I) or rhodium(I) catalysts have proven effective. mdpi.comnih.gov For instance, rhodium(I) complexes with P-chiral bisphosphorus ligands are used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, a transformation that could be adapted for piperidin-2-one precursors. nih.gov

Another powerful approach involves the desymmetrization of a prochiral intermediate. Zu et al. developed a desymmetrization method for piperidine synthesis through selective lactam formation, a strategy that could potentially be applied to create chiral 4-substituted piperidin-2-ones. mdpi.comnih.gov Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer high stereoselectivity. researchgate.net A stereoselective one-pot amine oxidase/ene imine reductase cascade, for example, can convert N-substituted tetrahydropyridines into stereo-defined piperidines. researchgate.net

The synthesis of chiral building blocks is also a key strategy. The reduction of 4-(haloalkyl)azetidin-2-ones with lithium aluminum hydride (LiAlH₄) can produce stereodefined azetidines, which could serve as precursors in a ring-expansion strategy to form chiral piperidinones. acs.org

Table 1: Overview of Potential Stereoselective Synthesis Strategies
StrategyKey ReactionCatalyst/Reagent ExamplePotential ApplicationReference
Asymmetric HydrogenationHydrogenation of unsaturated precursorsIridium(I) or Rhodium(I) complexes with chiral ligandsFormation of chiral piperidinone from an unsaturated lactam mdpi.comnih.gov
DesymmetrizationSelective lactam formationChiral catalysts or reagentsCreating a chiral center during the ring-closing step mdpi.comnih.gov
Chemo-enzymatic CascadeOne-pot amine oxidase/ene imine reductaseEnzymes (Amine oxidase, Ene imine reductase)Conversion of a tetrahydropyridine (B1245486) intermediate to a chiral piperidine researchgate.net
Chiral Building BlockRing expansion of chiral precursorsLithium aluminum hydride (LiAlH₄)Synthesis from chiral azetidin-2-one (B1220530) precursors acs.org

Green Chemistry Principles in Piperidin-2-one Synthesis

The application of green chemistry principles to the synthesis of piperidin-2-ones aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. youtube.comnih.gov

Key principles relevant to piperidin-2-one synthesis include:

Waste Prevention : Designing synthetic routes that incorporate most or all of the starting materials into the final product (high atom economy). youtube.comnih.gov One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a prime example of this, reducing solvent use and purification steps. nih.gov

Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives. youtube.com A significant development is the use of Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose or urea. researchgate.net These solvents are often biodegradable, non-toxic, and sustainable, and have been successfully used in the synthesis of piperidin-4-one derivatives. researchgate.net Water is also an ideal green solvent, and some hydrogenations of aromatic rings can be performed in water. organic-chemistry.org

Catalysis : Utilizing catalytic reagents over stoichiometric ones minimizes waste. youtube.com Catalysts are used in small amounts and can facilitate reactions multiple times. youtube.com The development of efficient metal-based and organocatalysts is central to the green synthesis of piperidines. mdpi.comorganic-chemistry.org

Use of Renewable Feedstocks : Whenever feasible, starting materials should be derived from renewable sources rather than depletable ones like fossil fuels. youtube.com While specific examples for this compound are scarce, research into bio-based starting materials is a growing field in organic synthesis.

An efficient green chemistry approach for N-substituted piperidones has been developed, highlighting the benefits of simple conditions, ease of operation, and minimal pollution, with water and ammonia (B1221849) gas as the only byproducts. nih.govnih.gov

Catalytic Methods for Efficient Ring Formation

Catalysis is fundamental to the efficient synthesis of the piperidine ring system. Various metal-based catalysts have been developed to facilitate the cyclization reactions that form the core of the piperidin-2-one structure.

Gold Catalysis : Gold(I) catalysts have been used in the intramolecular dearomatization/cyclization of appropriate precursors. nih.gov A notable method involves the gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic imidate, which can then be reduced to afford a piperidin-4-one intermediate. nih.gov This highly modular approach allows for flexible synthesis from readily available starting materials. nih.gov

Palladium Catalysis : Palladium catalysts are widely used in cyclization reactions. A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Liu et al. developed an enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline ligand for the oxidative amination of alkenes. mdpi.comnih.gov

Iridium and Rhodium Catalysis : Iridium complexes, such as those developed by Fujita et al., are effective for the N-heterocyclization of primary amines with diols to form cyclic amines. organic-chemistry.org Rhodium catalysts are prominent in asymmetric hydrogenation reactions to produce chiral piperidines from unsaturated precursors. nih.gov

Iron Catalysis : Iron-catalyzed reductive amination of amino fatty acids has been developed as an efficient method for preparing piperidinones. mdpi.com In this process, phenylsilane (B129415) acts as a key reagent, promoting the formation and reduction of an imine, initiating cyclization, and reducing the piperidinone intermediate. mdpi.com

Table 2: Catalytic Systems for Piperidinone Ring Formation
Catalyst SystemType of ReactionSubstrate ExampleKey AdvantageReference
Gold(I) Complexes (e.g., PPh₃AuNTf₂)Cyclization/ReductionN-homopropargyl amidesHigh modularity and flexibility nih.gov
Palladium(II) Complexes (e.g., PdCl₂(CH₃CN)₂)Oxidative CyclizationAlkenyl aminesAccess to diverse heterocycles organic-chemistry.orgacs.org
Iridium(I) Complexes (e.g., Cp*Ir)N-HeterocyclizationAmino alcoholsGood to excellent yields for cyclic amines organic-chemistry.org
Iron ComplexesReductive Aminationϖ-amino fatty acidsEfficient for various ring sizes mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the final product, this compound, and its synthetic intermediates are critical steps to ensure high purity. A combination of classical and modern techniques is typically employed.

The choice of method depends on the physical and chemical properties of the target compound and impurities, such as polarity, volatility, and solubility. nih.gov

Commonly used techniques include:

Crystallization and Recrystallization : This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. A process for a related compound, 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, involves cooling the reaction mixture, filtering the precipitated crystals, washing with solvents like water and toluene, and then recrystallizing to achieve high purity. google.com

Chromatography : This is a versatile and powerful set of techniques for separating mixtures.

Column Chromatography : Often used for routine purification in a laboratory setting. The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and components are separated based on their differential adsorption as a mobile phase (solvent) flows through.

High-Performance Liquid Chromatography (HPLC) : Provides higher resolution and is used for both analytical and preparative-scale purification. researchgate.net For enantioselective separations, chiral stationary phases are employed in what is known as chiral chromatography. frontiersin.org

Extraction : Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic phase). researchgate.net It is often used during the work-up of a reaction to remove inorganic salts or other polar/nonpolar impurities.

Filtration : A straightforward mechanical method to separate a solid product from a liquid phase, often used after crystallization or precipitation. google.com

Table 3: Purification and Isolation Techniques
TechniquePrincipleApplication
CrystallizationDifference in solubility of the compound and impurities at different temperatures.Purification of the final solid product and solid intermediates.
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.General purification of intermediates and the final product.
HPLCHigh-resolution separation based on partitioning between a mobile and stationary phase.Final purification, purity analysis, and separation of stereoisomers (chiral HPLC).
ExtractionSeparation based on differential solubility in immiscible liquid phases.Reaction work-up to remove byproducts and impurities.
FiltrationMechanical separation of a solid from a liquid.Isolating a precipitated or crystallized solid product.

Reactions Involving the Hydroxyl Group at the C-2' Position

The primary hydroxyl group at the terminus of the ethyl substituent is a key site for a variety of chemical modifications, allowing for chain extension and functional group interconversion.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are standard transformations for primary alcohols.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov For instance, reaction with acetic anhydride would yield 4-(2-acetoxyethyl)piperidin-2-one. nih.gov This method is commonly used to introduce an ester functionality, which can serve as a protecting group or modify the compound's biological properties. nih.govprepchem.com

Etherification , the formation of an ether linkage (R-O-R'), can be accomplished through various methods. A common approach is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Another method involves acid-catalyzed condensation with an alcohol. google.com For example, reacting 1-[2-(p-acetamidophenyl)-2-hydroxyethyl]-4-carbomethoxy-4-phenylpiperidine with methanol (B129727) in the presence of sulfuric acid results in the corresponding methoxy (B1213986) ether. google.com These reactions are fundamental for creating derivatives with altered solubility and pharmacokinetic profiles.

Table 1: Examples of Esterification and Etherification of Hydroxyethyl-Piperidine Analogs

Reaction Type Starting Material Analogue Reagents Product Reference
Acetylation 4-(2-Hydroxyethyl)-1,2,3,6-tetrahydropyridine derivative Acetic anhydride, Pyridine 4-(2-Acetoxyethyl)-1,2,3,6-tetrahydropyridine derivative nih.gov
Esterification Sobetirome precursor with carboxylic acid 4-(2-Hydroxyethyl)morpholine, DMAP, DCM Sobetirome-morpholino ester prodrug nih.gov
Etherification 1-[2-(p-Acetamidophenyl)-2-hydroxyethyl]-piperidine derivative Methanol, Sulfuric Acid 1-[2-(p-Aminophenyl)-2-methoxyethyl]-piperidine derivative google.com

Oxidation Reactions

The primary alcohol of the hydroxyethyl side chain can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Mild oxidation, for example using a Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane, would convert the hydroxyl group to the corresponding aldehyde, (2-oxopiperidin-4-yl)acetaldehyde. clockss.orgacs.org Such aldehydes are valuable intermediates for subsequent reactions like reductive amination or Wittig reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid, (2-oxopiperidin-4-yl)acetic acid. This transformation introduces an acidic functional group, significantly altering the molecule's chemical properties and providing a handle for further derivatization, such as amide bond formation. ontosight.ai

Table 2: Oxidation Reactions of Hydroxyethyl-Piperidine Analogs

Starting Material Analogue Oxidizing Agent/Conditions Product Reference
N-(4-((2-(2-Hydroxyethyl)piperidin-1-yl)sulfonyl)phenyl) derivative Swern Oxidation (oxalyl chloride, DMSO, Et₃N) Corresponding aldehyde clockss.org
6-(2-(Benzyloxy)ethyl)-3-(2-(tert-butyldiphenylsilyloxy)-ethyl)piperidin-2-one Swern Oxidation Corresponding aldehyde acs.org

Nucleophilic Substitutions at the Hydroxylated Carbon

Direct nucleophilic substitution on the hydroxyl group is difficult due to hydroxide (B78521) being a poor leaving group. Therefore, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide.

This is commonly achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. The resulting tosylate or mesylate is an excellent substrate for SN2 reactions. Subsequent reaction with a wide range of nucleophiles (e.g., azide, cyanide, amines, thiols) allows for the introduction of diverse functionalities at the C-2' position. researchgate.net

Alternatively, the hydroxyl group can be converted into a halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 4-(2-chloroethyl)piperidin-2-one or 4-(2-bromoethyl)piperidin-2-one, respectively. These haloalkyl derivatives are versatile intermediates for various nucleophilic substitution reactions. chemrevlett.com

Reactions at the Lactam Nitrogen and Carbonyl Moiety

The endocyclic amide (lactam) functionality contains both a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon, offering distinct sites for chemical reactions.

N-Alkylation and N-Acylation Pathways

The secondary nitrogen atom within the lactam ring can be functionalized through alkylation or acylation. mdpi.com

N-Alkylation involves the introduction of an alkyl group onto the lactam nitrogen. This typically requires deprotonation of the N-H bond with a base (e.g., sodium hydride) to form a resonance-stabilized anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. nih.govjournalajopacs.com For instance, N-benzylation can be achieved using benzyl (B1604629) bromide. This modification is crucial in medicinal chemistry for exploring structure-activity relationships. nih.gov

N-Acylation introduces an acyl group to the lactam nitrogen, forming an N-acyl lactam or imide. This is generally accomplished by reacting the lactam with an acid chloride or anhydride under basic conditions. nih.govresearchgate.net This reaction can be used to introduce a variety of substituents that can modulate the electronic properties and biological activity of the piperidone core.

Table 3: N-Alkylation and N-Acylation of Piperidine/Piperidone Analogs

Reaction Type Starting Material Analogue Reagents Product Type Reference
N-Alkylation γ-Hydroxyethyl piperidine iminosugar Alkyl Halide N-Alkyl derivative nih.gov
N-Alkylation 2-(Imidazo[1,2-a]pyridin-2-yl)piperidin-4-one 2-Bromoethanol, Na₂CO₃ N-(2-Hydroxyethyl) derivative clockss.org
N-Acylation 3,5-Bis(benzylidene)-4-piperidone 3-(2-Hydroxyethylthio)propanoyl chloride N-Acyl derivative nih.gov

Carbonyl Reactivity: Reductions and Condensations

The carbonyl group of the lactam is less reactive than a ketone carbonyl but can still undergo specific transformations.

Reduction of the lactam amide to an amine is a common and powerful transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. The reaction proceeds via the complete reduction of the carbonyl group, resulting in the corresponding cyclic amine, 4-(2-hydroxyethyl)piperidine. This transformation effectively converts the piperidin-2-one scaffold into a piperidine scaffold, which is a core structure in many pharmaceuticals. It's important to note that this forceful reduction can sometimes lead to ring-opening, as seen in the LiAlH₄ reduction of some β-lactams. acs.org A milder reduction of a related iminium cation, formed from a lactam, using sodium borohydride (B1222165) (NaBH₄) has also been demonstrated. nih.gov

Condensation reactions at the lactam carbonyl are less common due to the resonance stabilization of the amide bond. However, under certain conditions, condensation with highly reactive nucleophiles can occur. For example, related piperidin-4-ones undergo condensation with reagents like thiosemicarbazide (B42300) to form hydrazones. yu.edu.jo While direct condensation on the lactam carbonyl of this compound is challenging, derivatization to a more reactive thio-lactam could facilitate such reactions.

Modifications of the Piperidin-2-one Ring System

The piperidin-2-one scaffold present in this compound offers several sites for chemical modification, including the lactam nitrogen and the carbon atoms of the ring. These modifications can alter the compound's physicochemical properties and biological activity.

Regioselective Alkylation:

The alkylation of piperidin-2-ones can occur at the nitrogen or the α-carbon positions (C3 and C5). The regioselectivity of the reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.

In the case of N-unsubstituted piperidin-2-ones, alkylation typically occurs at the nitrogen atom. However, by employing a suitable protecting group on the nitrogen, such as a benzoyl or a carbamate (B1207046) group, the regioselectivity can be directed towards C-alkylation. The generation of an enolate under basic conditions allows for the introduction of alkyl groups at the C3 and C5 positions.

Studies on related 4-substituted piperidin-2-one systems have demonstrated the feasibility of regioselective C-alkylation. For instance, the alkylation of N-protected 4-aminopiperidin-2-ones has been shown to proceed with high diastereoselectivity, yielding exclusively the trans configured product. acs.org Similarly, the alkylation of N-galactosyl-5,6-dehydro-piperidin-2-ones occurs with high regio- and stereoselectivity at the 4-position. znaturforsch.com While direct studies on the C-alkylation of this compound are not extensively reported, these findings suggest that similar strategies could be employed for its regioselective functionalization.

The table below summarizes the general conditions for the regioselective alkylation of piperidin-2-one derivatives based on existing literature.

Position of AlkylationReagents and ConditionsExpected Outcome for this compound
N-alkylationAlkyl halide, Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, THF)Direct alkylation on the lactam nitrogen.
C3/C5-alkylation1. N-protection (e.g., Boc, Cbz) 2. Strong base (e.g., LDA, LiHMDS) 3. Alkyl halideRegioselective alkylation at C3 or C5, depending on the steric hindrance and electronic effects of the 4-(2-hydroxyethyl) group.

Regioselective Halogenation:

The halogenation of the piperidin-2-one ring can provide valuable intermediates for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation is influenced by the reaction conditions and the electronic nature of the piperidin-2-one ring.

While direct regioselective halogenation of this compound has not been extensively documented, studies on similar heterocyclic systems provide insights into potential synthetic strategies. For example, the selective synthesis of 3-iodopyrroles from N-substituted piperidines has been achieved through a cascade reaction involving an oxidative ring contraction and subsequent iodination. acs.org This suggests that under specific oxidative conditions, halogenation at the C3 position of the piperidin-2-one ring might be feasible.

Furthermore, metal-free regioselective halogenation of other nitrogen-containing heterocycles, such as 2H-indazoles, has been reported using N-halosuccinimides (NXS) as the halogen source. core.ac.ukjst.go.jp The selectivity is often directed by the electronic properties of the substrate and can be tuned by adjusting the reaction conditions. These methods could potentially be adapted for the regioselective halogenation of the piperidin-2-one ring in this compound.

Ring Expansion:

Ring expansion of the piperidin-2-one ring system can lead to the formation of larger heterocyclic structures, such as azepan-2-ones. Such transformations are valuable for accessing novel chemical scaffolds. One common strategy for ring expansion involves the use of reagents like diethylaminosulfur trifluoride (DAST) on cyclic β-amino alcohols, which proceeds through an aziridinium (B1262131) ion intermediate. acs.org

In the context of piperidine derivatives, ring expansion has been utilized in the development of novel arginase inhibitors, starting from D-hydroxyproline. rsc.org Although not directly applied to this compound, these methodologies suggest that conversion of the hydroxyl group in the side chain to a suitable leaving group, followed by intramolecular rearrangement, could potentially lead to ring-expanded products.

Ring Contraction:

Ring contraction of piperidine derivatives can yield smaller ring systems like pyrrolidines. A notable example is the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through an oxidative ring contraction. acs.org This process is believed to proceed via the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. Photomediated ring contraction of α-acylated cyclic piperidines to cis-1,2-disubstituted cyclopentanes has also been reported. nih.gov

These studies indicate that the piperidin-2-one ring of this compound could potentially undergo ring contraction to form substituted pyrrolidine (B122466) or cyclopentane (B165970) derivatives under specific reaction conditions.

Synthesis of Novel Analogs and Derivatives of this compound

The synthesis of novel analogs and derivatives of this compound is a key area of research for exploring its structure-activity relationships and developing new compounds with desired properties. These derivatizations can involve modifications at the hydroxyl group, the piperidin-2-one nitrogen, or the ring carbons.

Several studies have reported the synthesis of derivatives from the related compound 4-(2-hydroxyethyl)piperidine. For instance, a series of novel piperazine (B1678402) derivatives with potential radioprotective properties were synthesized, where the synthetic pathway involved the use of 1-(2-hydroxyethyl)piperazine. ucl.ac.uk Another study describes the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, where the piperidine nitrogen was substituted with a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group. nih.gov

Furthermore, the synthesis of bicyclic lactams as scaffolds for 2-substituted-4-hydroxy piperidine derivatives has been described, showcasing the versatility of piperidine-based starting materials in constructing complex molecular architectures. rsc.org

The table below presents a selection of synthesized analogs and derivatives based on the 4-(2-hydroxyethyl)piperidine scaffold, illustrating the potential for derivatization of this compound.

Starting MaterialDerivative SynthesizedSynthetic ApproachReference
4-(2-hydroxyethyl)piperidine1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidineProtection of the hydroxyl group followed by N-alkylation. nih.gov
4-(2-hydroxyethyl)piperazineHeterobimetallic (Sn, Pd) complexes with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acidReaction with CS₂ followed by complexation with organotin and palladium chlorides. nih.gov
1-Boc-4-piperidoneSpiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-onesCondensation with dilithiated (tert-butoxycarbonyl)aniline followed by deprotection and alkylation. nih.gov
Acyclic β-enaminoestersZwitterionic bicyclic lactamsIntramolecular Corey–Chaykovsky ring-closing reaction. rsc.org

These examples highlight the diverse range of chemical transformations that can be applied to the 4-(2-hydroxyethyl)piperidine framework, providing a foundation for the synthesis of novel and structurally complex derivatives of this compound.

Advanced Spectroscopic and Structural Characterization of 4 2 Hydroxyethyl Piperidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Conformational Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.ptrsc.org For 4-(2-hydroxyethyl)piperidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, governed by the n+1 rule. uoi.gr

For this compound, the spectrum would display distinct signals corresponding to the protons on the piperidinone ring, the hydroxyethyl (B10761427) side chain, the amide (N-H), and the alcohol (O-H) groups. The amide and hydroxyl protons often appear as broad singlets due to chemical exchange with the solvent. The protons on the piperidinone ring and the ethyl side chain would exhibit complex splitting patterns (multiplets) due to coupling with adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-3~2.3 - 2.5mProtons adjacent to the carbonyl group are deshielded.
H-4~1.8 - 2.0mMethine proton, coupled to H-3, H-5, and side-chain H-7.
H-5~1.6 - 1.8mCoupled to H-4 and H-6.
H-6~3.2 - 3.4mProtons adjacent to the nitrogen atom are deshielded.
H-7 (CH₂-C4)~1.5 - 1.7mMethylene (B1212753) protons of the ethyl side chain.
H-8 (CH₂-OH)~3.6 - 3.8tMethylene protons adjacent to the hydroxyl group are deshielded.
N-H~5.8 - 6.2br sAmide proton, chemical shift can be solvent-dependent.
O-HVariablebr sHydroxyl proton, position is highly variable and depends on concentration and solvent.

Note: Predicted values are based on typical chemical shifts for similar functional groups. m = multiplet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. uoi.gr this compound has seven distinct carbon atoms. The carbonyl carbon (C-2) is significantly deshielded and appears at the lowest field (~170-175 ppm). The carbons adjacent to the nitrogen (C-6) and oxygen (C-8) atoms are also deshielded compared to the other aliphatic carbons. A predicted ¹³C NMR spectrum can be found in public databases. np-mrd.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=O)~172 - 175Carbonyl carbon, highly deshielded. uoi.gr
C-3~30 - 33Methylene carbon adjacent to the carbonyl.
C-4~35 - 38Methine carbon at the substitution point.
C-5~23 - 26Methylene carbon.
C-6~40 - 43Methylene carbon adjacent to the nitrogen atom.
C-7 (CH₂-C4)~37 - 40Methylene carbon of the ethyl side chain.
C-8 (CH₂-OH)~60 - 63Methylene carbon adjacent to the hydroxyl group.

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting:

H-3 with H-4

H-4 with H-5

H-5 with H-6

H-7 with H-4 and H-8

H-8 with H-7 This confirms the proton sequence within the piperidinone ring and the hydroxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.6-3.8 ppm (H-8) would show a cross-peak with the carbon signal at ~60-63 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton. youtube.comcolumbia.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the H-3 and H-5 protons to the carbonyl carbon C-2 .

Correlations from the H-6 protons to the carbonyl carbon C-2 .

Correlations from the H-7 and H-8 protons of the side chain to the ring carbon C-4 .

Correlations from the H-4 proton to side-chain carbons C-7 and C-8 .

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton(s)Correlated Carbon(s)Type of Information Confirmed
H-3, H-5C-2Confirms position of the carbonyl group relative to the ring protons.
H-7, H-8C-4, C-3, C-5Confirms the attachment point of the hydroxyethyl side chain to the piperidinone ring.
H-6C-2, C-5Confirms the lactam structure and connectivity around the nitrogen atom.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. mdpi.comtandfonline.com

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). mdpi.commetabolomexchange.org This precision allows for the determination of the exact elemental formula, which is a definitive piece of evidence for a compound's identity. For this compound, the molecular formula is C₇H₁₃NO₂. The theoretical monoisotopic mass can be calculated with high precision and compared to the experimental value obtained from an HRMS instrument (e.g., TOF or Orbitrap).

Molecular Formula: C₇H₁₃NO₂

Monoisotopic Mass: 143.09463 Da uni.lu

An experimental HRMS measurement matching this theoretical value would confirm the elemental composition of the synthesized molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (product) ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for confirmation.

For this compound (precursor ion [M+H]⁺ with m/z 144.10), a plausible fragmentation pathway would involve initial cleavages at the weakest bonds. Key expected fragment ions would arise from:

Loss of water: A common fragmentation for alcohols, leading to a fragment ion at m/z 126.09 [M+H-H₂O]⁺.

Loss of the hydroxyethyl group: Cleavage of the C4-C7 bond could result in the loss of a C₂H₄O radical, though loss of the entire side chain is also possible.

Ring cleavage: The piperidinone ring can undergo various cleavages, such as the loss of CO, or a retro-Diels-Alder type fragmentation, yielding characteristic product ions that help to piece together the structure of the heterocyclic core. sci-hub.se

Table 4: Plausible MS/MS Fragment Ions for this compound ([M+H]⁺ = 144.10)

Proposed Fragment m/zProposed LossPlausible Fragment Structure/Identity
126.09H₂ODehydrated parent molecule
114.09CH₂OLoss of formaldehyde (B43269) from the side chain
99.07C₂H₅OLoss of the hydroxyethyl radical
86.06C₃H₆OCleavage of the ring structure
71.07C₂H₃NOFragment containing the amide portion of the ring

Note: These fragmentation pathways are proposed based on general principles of mass spectrometry and analysis of related structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its constituent functional groups: a secondary amide (lactam), a primary alcohol, and a piperidine (B6355638) ring.

Key Predicted Vibrational Modes:

O-H Stretching: The hydroxyl group (-OH) of the 2-hydroxyethyl substituent will exhibit a broad and intense absorption band in the IR spectrum, typically in the range of 3400-3650 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. libretexts.org In the Raman spectrum, this mode is generally weaker.

N-H Stretching: The secondary amide (lactam) N-H group is expected to show a distinct stretching vibration in the region of 3200-3300 cm⁻¹. The position and sharpness of this band can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl side chain are anticipated in the 2850-3000 cm⁻¹ region. ijsr.net

C=O Stretching: The carbonyl (C=O) group of the lactam is one of the most characteristic and intense absorptions in the IR spectrum, predicted to appear in the range of 1640-1680 cm⁻¹. The exact frequency can be influenced by ring strain and hydrogen bonding. This vibration is also typically strong in the Raman spectrum.

CH₂ Bending: The scissoring and wagging vibrations of the methylene (CH₂) groups in the piperidine ring and the ethyl chain are expected to appear in the 1400-1470 cm⁻¹ range. ijsr.net

C-N Stretching: The stretching vibration of the C-N bond within the lactam ring is expected in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is typically found in the 1000-1260 cm⁻¹ range.

The combination of IR and Raman spectroscopy provides complementary information. While polar bonds like C=O and O-H give rise to strong IR signals, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum, aiding in a comprehensive vibrational assignment. nih.gov Computational studies on related piperidone derivatives, such as 2,2,6,6-tetramethyl piperidone, have demonstrated good agreement between theoretically calculated and experimentally observed vibrational frequencies after appropriate scaling. ijsr.net

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch 3400-3650 Strong, Broad Weak
N-H Stretch 3200-3300 Medium-Strong Medium
C-H Stretch (aliphatic) 2850-3000 Medium Strong
C=O Stretch (lactam) 1640-1680 Strong Strong
CH₂ Bend 1400-1470 Medium Medium
C-N Stretch 1250-1350 Medium Medium
C-O Stretch 1000-1260 Strong Medium

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of related piperidin-4-one derivatives allows for a well-founded prediction of its solid-state conformation. ijitee.orgresearchgate.netnih.gov

The six-membered piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement, minimizing steric and torsional strain. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted piperidines, the conformational preference of the substituent is influenced by its size and electronic properties. nih.gov In the case of this compound, the 2-hydroxyethyl group at the C4 position would likely prefer an equatorial orientation to minimize steric hindrance with the axial hydrogens on the piperidine ring.

Crystal structures of related N-substituted 4-piperidone (B1582916) derivatives confirm the prevalence of the chair conformation for the piperidine ring. nih.gov The packing of molecules in the crystal lattice will be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group of the 2-hydroxyethyl substituent and the N-H group of the lactam can both act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. These interactions are expected to play a crucial role in the formation of a stable, three-dimensional crystalline network.

Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Conformation Basis for Prediction
Piperidine Ring Conformation Chair Minimization of steric and torsional strain, data from related piperidin-4-ones. nih.govresearchgate.net
C4-Substituent Orientation Equatorial Minimization of 1,3-diaxial interactions. nih.gov
Key Intermolecular Interactions O-H···O and N-H···O hydrogen bonds Presence of hydroxyl, amide, and carbonyl functional groups.
Crystal System Likely Monoclinic or Orthorhombic Common space groups for organic molecules with hydrogen bonding capabilities.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The this compound molecule possesses a chiral center at the C4 position of the piperidine ring, where the 2-hydroxyethyl group is attached. Therefore, it can exist as a pair of enantiomers, (R)-4-(2-hydroxyethyl)piperidin-2-one and (S)-4-(2-hydroxyethyl)piperidin-2-one. Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is essential for distinguishing between these enantiomers and determining the enantiomeric purity and absolute configuration of a sample. mdpi.comnih.gov

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This technique is particularly sensitive to the electronic transitions of chromophores, such as the carbonyl group in the lactam ring of this compound. The sign and intensity of the Cotton effect in the CD spectrum can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known enantiomer. nih.govnih.gov

Vibrational circular dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry based on the vibrational transitions of the molecule. By comparing the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously determined. nih.govbiotools.us

The determination of enantiomeric purity is often achieved using chiral high-performance liquid chromatography (HPLC). However, chiroptical methods can also provide this information. The magnitude of the CD or VCD signal is directly proportional to the enantiomeric excess of the sample.

While no specific chiroptical studies on this compound have been published, the principles have been successfully applied to a wide range of chiral piperidine derivatives for the determination of their absolute configurations and conformational analysis in solution. rsc.orgnih.govepa.gov

Applicability of Chiroptical Spectroscopy to this compound

Chiroptical Technique Application Expected Outcome
Circular Dichroism (CD) Determination of absolute configuration and enantiomeric purity. Mirror-image spectra for (R) and (S) enantiomers; signal intensity proportional to enantiomeric excess.
Vibrational Circular Dichroism (VCD) Unambiguous determination of absolute configuration in solution. A complex pattern of positive and negative bands characteristic of one enantiomer, which can be matched with theoretical predictions. nih.govbiotools.us

Computational and Theoretical Investigations of 4 2 Hydroxyethyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. acs.org By approximating the many-electron system, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 4-(2-Hydroxyethyl)piperidin-2-one. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve reliable results for geometry, energy, and electronic properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves finding the minimum energy structure. The piperidine (B6355638) ring is known to adopt a stable chair conformation to minimize steric strain.

Conformational analysis is then performed by exploring the potential energy surface of the molecule. This is particularly important for the flexible 2-hydroxyethyl side chain. By systematically rotating the C-C and C-O bonds of this side chain, a series of conformers (different spatial arrangements) can be generated. The energy of each conformer is calculated to identify the most stable structures and the energy barriers between them. These studies reveal how intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the carbonyl oxygen, influence the molecule's preferred shape.

Table 1: Key Geometric Parameters for Conformational Analysis

Parameter Description Significance
Dihedral Angle (C-C-C-C) Torsional angle within the piperidine ring. Defines the chair, boat, or twist-boat conformation of the ring.
Dihedral Angle (C-C-C-O) Torsional angle of the hydroxyethyl (B10761427) side chain. Determines the orientation of the hydroxyl group relative to the ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. dntb.gov.ua Conversely, a small gap suggests the molecule is more reactive. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO would be distributed over the electron-deficient areas, particularly the carbonyl carbon.

Table 2: Frontier Molecular Orbital Characteristics

Orbital Description Implied Reactivity
HOMO Highest Occupied Molecular Orbital Region acts as an electron donor; susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital Region acts as an electron acceptor; susceptible to nucleophilic attack.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the molecule's excitability, chemical reactivity, and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. dntb.gov.ua It is plotted onto the electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles. In this compound, these would be centered around the carbonyl and hydroxyl oxygen atoms.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are attractive to nucleophiles. These are typically found around the hydrogen atoms of the amide (N-H) and hydroxyl (O-H) groups.

Green/Yellow Regions : Represent areas of near-zero or neutral potential.

The MEP map provides a clear picture of the molecule's polarity and the regions that are most likely to participate in intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations study their behavior over time in a more realistic environment, such as in a solvent. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, an MD simulation would typically place the molecule in a box of water molecules and track the trajectory of every atom over a period of nanoseconds or longer. biorxiv.org This allows for comprehensive conformational sampling, showing how the molecule flexes and changes shape in solution. Furthermore, MD simulations provide detailed information about intermolecular interactions, particularly the formation and breaking of hydrogen bonds between the molecule's hydroxyl, amide, and carbonyl groups and the surrounding water molecules. This is crucial for understanding its solubility and how it might interact with biological targets like proteins. mdpi.com

Prediction of Spectroscopic Properties through Theoretical Models

Computational models, primarily based on DFT, can accurately predict various spectroscopic properties, which is vital for interpreting experimental data. researchgate.netscielo.br

Vibrational Spectroscopy (FT-IR, Raman) : The vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations can predict the characteristic stretching frequencies for the O-H bond, the N-H bond of the lactam, and the C=O bond of the carbonyl group. By comparing the calculated spectrum with an experimental one, each peak can be confidently assigned to a specific molecular motion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. scielo.br These predictions are highly sensitive to the molecular geometry. By calculating the chemical shifts for different low-energy conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated that aids in the assignment of signals in the experimental NMR spectrum.

Table 3: Theoretically Predicted Vibrational Frequencies

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
O-H Stretch 3200-3600 Confirms the presence of the hydroxyl group.
N-H Stretch 3100-3500 Confirms the presence of the lactam amide group.
C-H Stretch 2850-3000 Relates to the aliphatic C-H bonds in the ring and side chain.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org It allows researchers to map out the entire reaction coordinate, from reactants to products, including the high-energy transition states and any reaction intermediates. acs.org

For a molecule like this compound, this could involve studying its synthesis, for example, the cyclization of an amino acid derivative. Computational methods can be used to:

Identify the most likely reaction pathway.

Calculate the geometry and energy of the transition state for each step.

Determine the activation energy (the energy barrier that must be overcome for the reaction to proceed).

By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. rsc.org This provides fundamental insights into the reaction's kinetics and can be used to optimize reaction conditions for improved yield and selectivity.

In Silico Screening and Ligand-Based Design Principles for Analogues

The exploration of the chemical space surrounding this compound and its analogues is significantly enhanced by computational and theoretical methods. These in silico techniques allow for the prediction of molecular properties, potential interactions, and the rational design of novel derivatives without the immediate need for extensive synthetic chemistry. While specific, large-scale in silico screening campaigns focused solely on this compound are not extensively documented in publicly available literature, the principles of such investigations can be clearly outlined and are informed by studies on structurally related piperidine derivatives.

In silico screening for analogues of this compound would typically commence with the generation of a virtual library of derivatives. This library could be constructed by systematically modifying the core scaffold at various positions, such as the lactam nitrogen, the ethyl chain, the hydroxyl group, or the piperidinone ring itself.

Ligand-based design principles are particularly valuable when a specific biological target is not the primary focus. These methods rely on the principle that molecules with similar structures and physicochemical properties are likely to have similar activities. Key molecular descriptors are calculated for the parent compound, this compound, and its virtual analogues. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, and pharmacophore features (hydrogen bond donors/acceptors, hydrophobic centers, etc.).

3D Descriptors: Molecular shape, volume, and surface area.

A comparative analysis of these descriptors helps in identifying analogues with desired property profiles. For instance, modifications that alter the lipophilicity (logP) or the topological polar surface area (TPSA) can be systematically evaluated to understand their potential impact on solubility and permeability.

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced ligand-based approach. Although the development of a robust QSAR model requires a dataset of compounds with measured activities, the foundational principles guide the design of analogues. The aim is to establish a mathematical relationship between the structural features of the molecules and their activity. For a hypothetical series of this compound analogues, a QSAR study would involve the generation of a diverse set of descriptors and the use of statistical methods to build a predictive model.

Computational studies on closely related structures, such as 2-piperidine ethanol (B145695), have demonstrated the power of these methods in understanding stereochemical outcomes and reactivity, which are crucial aspects of analogue design unimi.it. Such studies can provide insights into the conformational preferences of the piperidine ring and the side chain, which in turn influence how the molecule interacts with its environment.

The following tables provide hypothetical yet representative data that would be generated during an in silico screening and ligand-based design study of this compound analogues.

Table 1: Physicochemical Properties of Hypothetical this compound Analogues

Compound IDModification on Parent StructureMolecular FormulaMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (Ų)
HEP-001 (Parent) NoneC7H13NO2143.18-0.8549.65
HEP-002 N-methylationC8H15NO2157.21-0.4049.65
HEP-003 O-methylation of hydroxyethylC8H15NO2157.21-0.1540.42
HEP-004 Hydroxyethyl chain extended to hydroxypropylC8H15NO2157.21-0.7049.65
HEP-005 Phenyl group on N-positionC13H17NO2219.281.2549.65
HEP-006 Fluorination of the ethyl side chainC7H12FNO2161.17-0.6549.65

Table 2: 3D Molecular Descriptors for a Subset of Analogues

Compound IDMolecular Volume (ų)Molecular Surface Area (Ų)Ovality
HEP-001 (Parent) 135.5160.21.35
HEP-002 150.1175.81.38
HEP-005 210.3225.11.55

These tables illustrate how in silico methods can be used to systematically explore the chemical space around this compound. By analyzing these computational data, researchers can prioritize the synthesis of analogues with specific, desired properties, thereby streamlining the discovery and development process. The principles of ligand-based design, supported by computational tools, provide a powerful framework for the rational design of novel molecules based on the this compound scaffold.

Mechanistic Studies of 4 2 Hydroxyethyl Piperidin 2 One in Defined Biological Systems Non Clinical Focus

In Vitro Enzyme Binding and Inhibition Profiles in Cell-Free Systems

There is currently no publicly available scientific literature detailing the in vitro enzyme binding and inhibition profiles of 4-(2-Hydroxyethyl)piperidin-2-one in cell-free systems.

Interaction with Purified Enzymes

No studies have been identified that report the direct interaction, binding affinity, or inhibitory constants (e.g., Kᵢ, IC₅₀) of this compound with any purified enzymes.

Biochemical Pathway Modulation at the Molecular Level

Information regarding the ability of this compound to modulate biochemical pathways at a molecular level in cell-free systems is not available in the current scientific literature.

Receptor Interaction Studies in Cell-Free Assays

No data from cell-free receptor binding or functional assays for this compound have been reported. Consequently, its affinity (e.g., Kₐ, Kₑ) and efficacy (agonist or antagonist activity) at any specific receptor are unknown.

Structure-Activity Relationship (SAR) Exploration in Defined Biological Assays

There are no published structure-activity relationship (SAR) studies for this compound. Research that systematically modifies the chemical structure of this compound to determine the effect on its biological activity in defined assays, such as those using purified proteins, has not been found.

Applications of 4 2 Hydroxyethyl Piperidin 2 One As a Synthetic Intermediate

Utilization in Total Synthesis of Natural Products

An extensive search of chemical databases and scientific journals did not reveal any instances where 4-(2-Hydroxyethyl)piperidin-2-one is utilized as a starting material or intermediate in the total synthesis of natural products. researchgate.net The piperidine (B6355638) ring itself is a common motif in a vast array of alkaloids and other natural products, and various synthetic strategies exist for its incorporation. mdpi.com However, the specific contribution of this compound to this field is not documented in the available literature.

Contribution to the Development of Chemical Probes and Research Tools

No specific studies were identified that describe the use of this compound as a precursor or key component in the development of chemical probes or other research tools. researchgate.nettandfonline.com Although piperidine and piperazine (B1678402) scaffolds are frequently incorporated into molecules designed for biological research, including radioprotective agents and other probes, there is no direct evidence of this compound being employed for these applications. nih.gov For instance, a complex molecule containing a 4-(2-hydroxyethyl)piperidine moiety has been synthesized, but this is structurally distinct from the piperidin-2-one . precisepeg.com

Future Perspectives and Emerging Research Avenues for 4 2 Hydroxyethyl Piperidin 2 One Research

The landscape of chemical research is continually evolving, driven by the pursuit of greater efficiency, sustainability, and precision. For a versatile scaffold like 4-(2-hydroxyethyl)piperidin-2-one, future research is poised to unlock new potential through innovative methodologies and interdisciplinary approaches. The following sections explore emerging avenues that promise to expand the applications and understanding of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of 4-(2-Hydroxyethyl)piperidin-2-one in synthetic batches?

  • Methodological Answer : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for separation. System suitability tests should include resolution between the compound and related impurities (e.g., hydroxylated byproducts). Quantify impurities using UV detection at 210–230 nm, referencing pharmacopeial guidelines for validation parameters (linearity, LOD/LOQ) .

Q. How should researchers safely handle and store this compound to mitigate health hazards?

  • Methodological Answer : Follow GHS hazard classifications:

  • Storage : Keep in airtight containers at room temperature, away from oxidizers.
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A two-step approach:

Step 1 : React piperidin-4-one with ethylene oxide under basic conditions (e.g., NaOH in dichloromethane) to introduce the hydroxyethyl group.

Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and confirm structure via 1H^1H-NMR (e.g., δ 3.6 ppm for hydroxyethyl protons) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity in CNS-targeted studies?

  • Methodological Answer :

  • Design : Replace the hydroxyethyl group with sulfonamide or carbamate moieties to improve blood-brain barrier permeability.
  • Evaluation : Test binding affinity to sigma-1 receptors using radioligand displacement assays (e.g., 3H^3H-(+)-pentazocine) .
  • Data Interpretation : Compare IC50_{50} values of derivatives to identify structure-activity trends .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches of this compound?

  • Methodological Answer :

  • Root Cause Analysis : Use LC-MS to identify impurities (e.g., oxidation byproducts at the hydroxyethyl group).
  • Mitigation : Optimize reaction conditions (e.g., inert atmosphere, lower temperature) and introduce scavengers (e.g., BHT) to suppress free-radical pathways .

Q. How does the hydroxyethyl group influence the compound’s behavior in biochemical assays, such as enzyme inhibition studies?

  • Methodological Answer :

  • Experimental Design : Compare inhibition kinetics of this compound with its non-hydroxylated analog (e.g., piperidin-2-one) against target enzymes (e.g., acetylcholinesterase).
  • Buffer Compatibility : Use Good’s buffers (e.g., HEPES or PIPES at pH 7.4) to avoid interference with the hydroxyethyl group’s hydrogen-bonding capacity .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from ethanol/water (1:1) at 4°C.
  • Data Collection : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, focusing on hydrogen-bonding networks involving the hydroxyethyl group .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields while minimizing side reactions during scale-up synthesis?

  • Answer :

  • Process Analytics : Use in-situ FTIR to monitor intermediate formation (e.g., lactam ring closure).
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to improve heat dissipation and reduce byproduct formation .

Q. What computational tools predict the metabolic stability of this compound in preclinical studies?

  • Answer :

  • In Silico Modeling : Use Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and cytochrome P450 interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.